Buclizine is synthesized from various chemical precursors, primarily involving piperazine and chlorobenzhydryl derivatives. It falls under the category of piperazine antihistamines, which are known for their effectiveness in blocking histamine receptors, particularly in the central nervous system and gastrointestinal tract .
The synthesis of Buclizine Hydrochloride involves several key steps:
This multi-step synthesis highlights the complexity involved in creating Buclizine Hydrochloride, which requires careful control of reaction conditions to ensure yield and purity.
Buclizine Hydrochloride has a molecular weight of 433 g/mol and features a distinctive structure characterized by:
The molecular formula can be represented as C_{25}H_{32}ClN_{2}, indicating the presence of chlorine, carbon, hydrogen, and nitrogen atoms .
Buclizine can participate in various chemical reactions typical of piperazine derivatives. Key reactions include:
Buclizine acts primarily as an antagonist at H1 histamine receptors. Its mechanism involves:
This dual action enhances its therapeutic efficacy in treating motion sickness and other related conditions.
Buclizine Hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 433 g/mol |
Physical Appearance | Liquid |
Melting Point | 218 °C |
Solubility | 2.46 × 10^{-4} g/L |
Octanol/Water Partition Coefficient | 7.1 |
Number of Chiral Centers | 1 |
These properties indicate that Buclizine is relatively lipophilic, which aids in its absorption across biological membranes .
Buclizine Hydrochloride is primarily utilized in clinical settings for:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: